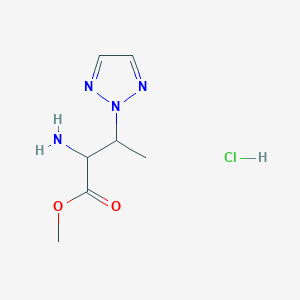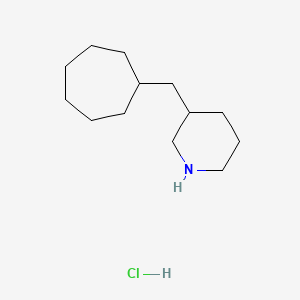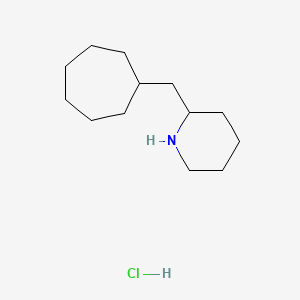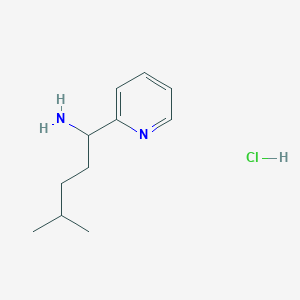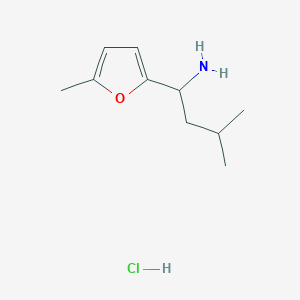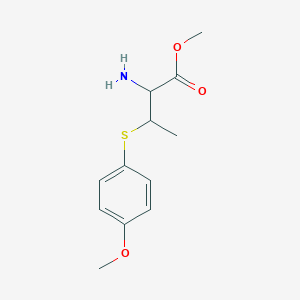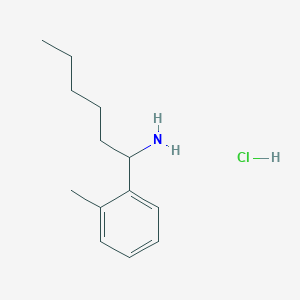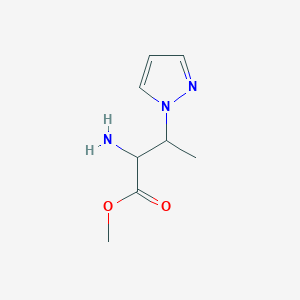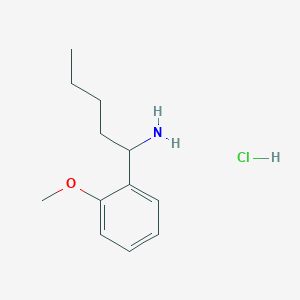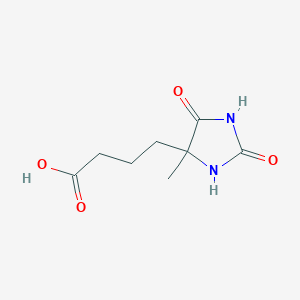
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid
Vue d'ensemble
Description
“4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid” is a synthetic compound with the CAS Number: 1423029-75-7 . It has a molecular weight of 200.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O4/c1-8(4-2-3-5(11)12)6(13)9-7(14)10-8/h2-4H2,1H3,(H,11,12)(H2,9,10,13,14) . This compound contains a total of 26 bonds, including 14 non-H bonds, 3 multiple bonds, 4 rotatable bonds, and 3 double bonds . It also contains 1 five-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, 1 imide (-thio), and 1 hydroxyl group .
Applications De Recherche Scientifique
- Application : This compound is used as a building block in organic synthesis .
- Method of Application : The specific methods of application would depend on the particular synthesis being performed. As a building block, it would be used in a reaction with other organic compounds to form a larger, more complex molecule .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, the use of this compound in a synthesis would result in the formation of a new organic compound .
- Application : Imidazol-4-ones, which include “4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid”, are an important scaffold for a variety of applications, including medicinal chemistry .
- Method of Application : These compounds can be synthesized and then tested for biological activity. The specific methods of application and experimental procedures would depend on the particular study .
- Results or Outcomes : The outcomes would depend on the specific study. However, imidazol-4-ones have been found to have a range of biological activities .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
- Application : Imidazole derivatives, including “4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid”, have been found to have a range of biological activities, making them of interest in drug development .
- Method of Application : These compounds can be synthesized and then tested for biological activity. The specific methods of application and experimental procedures would depend on the particular study .
- Results or Outcomes : The outcomes would depend on the specific study. However, imidazole derivatives have been found to have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Application : “4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid” could potentially be used in the development of new materials, given its chemical structure .
- Method of Application : The specific methods of application would depend on the particular material being developed .
- Results or Outcomes : The outcomes would also depend on the specific material. In general, the use of this compound in material development could result in the creation of a new material with unique properties .
Scientific Field: Drug Development
Scientific Field: Material Science
- Application : Imidazol-4-ones, including “4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid”, are used in the total synthesis of natural products .
- Method of Application : These compounds can be synthesized and then incorporated into larger molecules during the total synthesis of natural products .
- Results or Outcomes : The outcomes would depend on the specific natural product being synthesized. However, the use of imidazol-4-ones in these syntheses can enable the creation of complex natural products .
- Application : Certain derivatives of imidazole have been found to have antiviral activity .
- Method of Application : These compounds can be synthesized and then tested for antiviral activity. The specific methods of application and experimental procedures would depend on the particular study .
- Results or Outcomes : The outcomes would depend on the specific study. However, some imidazole derivatives have been found to inhibit certain viruses .
Scientific Field: Natural Product Synthesis
Scientific Field: Antiviral Research
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4-(4-methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-8(4-2-3-5(11)12)6(13)9-7(14)10-8/h2-4H2,1H3,(H,11,12)(H2,9,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJXWVUCKZJSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



